BenchChemオンラインストアへようこそ!

4-((Methylsulfonyl)methyl)piperidine

Lipophilicity ADME Physicochemical profiling

4-((Methylsulfonyl)methyl)piperidine (CAS 290328-53-9) is a C7H15NO2S piperidine derivative bearing a methylsulfonylmethyl substituent at the 4-position. The compound exhibits a molecular weight of 177.27 g/mol, one hydrogen bond donor, three hydrogen bond acceptors, a topological polar surface area (TPSA) of 54.6 Ų, and a computed XLogP3-AA of -0.1.

Molecular Formula C7H15NO2S
Molecular Weight 177.27 g/mol
CAS No. 290328-53-9
Cat. No. B1647046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((Methylsulfonyl)methyl)piperidine
CAS290328-53-9
Molecular FormulaC7H15NO2S
Molecular Weight177.27 g/mol
Structural Identifiers
SMILESCS(=O)(=O)CC1CCNCC1
InChIInChI=1S/C7H15NO2S/c1-11(9,10)6-7-2-4-8-5-3-7/h7-8H,2-6H2,1H3
InChIKeyLGYCYNNJLVQISG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-((Methylsulfonyl)methyl)piperidine (CAS 290328-53-9) – Procurement-Ready Physicochemical Profile for Medicinal Chemistry Building Block Sourcing


4-((Methylsulfonyl)methyl)piperidine (CAS 290328-53-9) is a C7H15NO2S piperidine derivative bearing a methylsulfonylmethyl substituent at the 4-position [1]. The compound exhibits a molecular weight of 177.27 g/mol, one hydrogen bond donor, three hydrogen bond acceptors, a topological polar surface area (TPSA) of 54.6 Ų, and a computed XLogP3-AA of -0.1 [1]. These physicochemical properties position it as a moderately polar, low-molecular-weight secondary amine building block suitable for fragment-based drug discovery and scaffold derivatization. Multiple reputable vendors supply the free base at ≥98% purity (e.g., Fluorochem, Leyan) and the hydrochloride salt at ≥95% purity, with prices scaling from research grams to multi-gram quantities for lead optimization campaigns .

Why 4-Substituted Piperidine Analogs Cannot Be Directly Substituted for 4-((Methylsulfonyl)methyl)piperidine in Medicinal Chemistry Programs


Although the piperidine scaffold is ubiquitous in drug discovery, subtle changes to the 4-substituent – such as deleting the methylene spacer, reducing the sulfone to a thioether, or replacing it with a hydroxymethyl group – produce quantifiable shifts in lipophilicity, hydrogen-bonding capacity, conformational flexibility, and TPSA that can alter pharmacokinetic profiles, target engagement, and synthetic downstream utility [1]. These property differences are not trivially compensated by later-stage optimization, meaning direct analog-for-analog substitution without re-optimization risks project delays or false-negative SAR conclusions. The following quantitative evidence guide documents exactly where 4-((methylsulfonyl)methyl)piperidine departs from its closest structural neighbors in measurable terms that matter for reagent selection and procurement decisions.

4-((Methylsulfonyl)methyl)piperidine (CAS 290328-53-9): Comparator-Backed Evidence for Differentiated Procurement


LogP Comparison: Intermediate Lipophilicity Relative to Direct Sulfone and Thioether Analogs

4-((Methylsulfonyl)methyl)piperidine exhibits an XLogP3-AA of -0.1, placing it at a moderately hydrophilic position [1]. In contrast, its direct sulfone analog 4-(methylsulfonyl)piperidine (CAS 290328-55-1), which lacks the methylene spacer, records a LogP of -0.83 , while the thioether analog 4-(methylsulfanyl)piperidine (CAS 767270-41-7) is substantially more lipophilic with LogP = 1.43 . This ~0.73 log-unit shift toward greater polarity relative to the direct sulfone, and >1.5 log-unit difference from the thioether, has implications for aqueous solubility, membrane permeability, and off-target binding.

Lipophilicity ADME Physicochemical profiling

Topological Polar Surface Area (TPSA): Higher Polarity Than Hydroxymethyl and Thioether Analogs

The TPSA of 4-((methylsulfonyl)methyl)piperidine is 54.6 Ų [1]. This value is nearly identical to that of 4-(methylsulfonyl)piperidine (PSA = 54.55 Ų) , but substantially higher than 4-piperidinemethanol (PSA = 32.26 Ų) [2] and 4-(methylsulfanyl)piperidine (PSA = 37.33 Ų) . The elevated TPSA derives from the sulfone group's three hydrogen bond acceptors and reflects a greater capacity for polar interactions, which may reduce passive CNS penetration below the commonly cited TPSA <60–70 Ų threshold for blood-brain barrier permeability.

Polar surface area Blood-brain barrier penetration Physicochemical property optimization

Rotatable Bond Count: Increased Conformational Flexibility via the Methylene Spacer

With 2 rotatable bonds, 4-((methylsulfonyl)methyl)piperidine offers greater conformational freedom than 4-(methylsulfonyl)piperidine, which has only 1 rotatable bond due to the direct attachment of the sulfone group to the piperidine ring [1]. The 4-piperidinemethanol comparator also has 1 rotatable bond, while 4-(methylsulfanyl)piperidine has 1. This additional degree of freedom arises from the methylene spacer and allows the sulfone group to adopt multiple orientations relative to the piperidine nitrogen, which may facilitate optimal fit into sterically demanding binding pockets.

Conformational flexibility Rotatable bonds Ligand binding entropy

Commercial Purity Tier: 98+% Free Base Availability Enables Direct Library Synthesis Without Pre-Purification

Reputable vendors supply 4-((methylsulfonyl)methyl)piperidine at 98+% purity (Fluorochem , Leyan ), whereas the 3-positional isomer 3-((methylsulfonyl)methyl)piperidine (CAS 290328-54-0) is typically available at 95% purity from suppliers such as AKSci and MolCore . The hydrochloride salt of the target compound is also supplied at ≥95% purity by multiple vendors, but the free base's 98+% specification reduces the need for pre-synthesis purification in parallel medicinal chemistry workflows, shortening cycle time and lowering per-compound synthesis costs.

Commercial purity High-throughput synthesis Procurement specification

Patent-Landscape Context: Piperidine-Methylsulfonyl Scaffolds Are Under Active Investigation for Cardiac Therapeutics

A 2016 patent family (assigned to Myokardia, Inc., now part of Bristol Myers Squibb) claims 4-methylsulfonyl-substituted piperidine urea compounds for the treatment of dilated cardiomyopathy (DCM) [1][2]. While the patented compounds incorporate a directly-attached 4-methylsulfonyl group rather than the methylene-spaced sulfone of 4-((methylsulfonyl)methyl)piperidine, the use of 4-((methylsulfonyl)methyl)piperidine as a late-stage diversification building block enables exploration of the methylene-spacer SAR around this clinically validated scaffold. Myokardia's acquisition by BMS for $13.1 billion underscores the translational relevance of this chemical space and supports ongoing procurement of the building block for cardiac-focused medicinal chemistry.

Patent analysis Cardiomyopathy Sulfonyl piperidine Procurement forecasting

4-((Methylsulfonyl)methyl)piperidine (290328-53-9): Evidence-Backed Application Scenarios for Scientific Procurement


Fragment-Based Drug Discovery Requiring Moderately Polar, Conformationally Flexible Piperidine Building Blocks

With an XLogP3-AA of -0.1, TPSA of 54.6 Ų, and 2 rotatable bonds [1], 4-((methylsulfonyl)methyl)piperidine is well-suited for fragment libraries targeting peripheral protein pockets where intermediate polarity and flexibility are desired. The compound is available at 98+% purity from major vendors , enabling direct incorporation into fragment screening collections without additional purification.

Methylene-Spacer SAR Expansion Around 4-Methylsulfonyl Piperidine Cardiac Scaffolds

Given the established patent landscape for 4-methylsulfonyl-substituted piperidine urea compounds in dilated cardiomyopathy (Myokardia/BMS) [2], procurement of the methylene-spaced analog enables systematic exploration of spacer-length SAR in a therapeutically validated chemical series.

Peripheral-Target Lead Optimization Where Reduced Passive CNS Permeability Is Advantageous

The compound's TPSA of 54.6 Ų and three hydrogen bond acceptors approach the typical threshold for limiting passive blood-brain barrier penetration [1]. This property profile favors peripheral target programs seeking to minimize CNS exposure, particularly compared to the more lipophilic 4-(methylsulfanyl)piperidine (LogP 1.43, TPSA 37.3 Ų).

High-Throughput Parallel Synthesis Campaigns Requiring High-Purity Building Blocks

The availability of the free base at 98+% purity , combined with its single secondary amine handle for selective N-functionalization, makes it an efficient starting material for amide coupling, reductive amination, or sulfonylation in library production, reducing post-synthesis purification burden.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-((Methylsulfonyl)methyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.